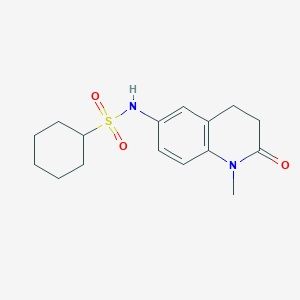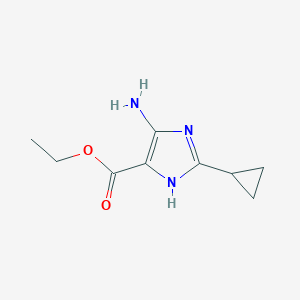
4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including anilino, furan, and butanoic acid moieties, which contribute to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dimethylaniline and furan-2-carboxaldehyde.
Reaction Steps:
Condensation Reaction: The initial step involves the condensation of 2,6-dimethylaniline with furan-2-carboxaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Esterification: The resulting amine is esterified with butanoic acid to yield the final product.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can be performed on the furan ring, resulting in the formation of dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the anilino group.
Dihydrofuran Derivatives: Formed through the reduction of the furan ring.
Substituted Derivatives: Depending on the substitution pattern, a variety of functionalized products can be obtained.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. The anilino group interacts with enzymes and receptors, modulating their activity, while the furan ring can participate in hydrogen bonding and other non-covalent interactions. The exact mechanism may vary depending on the biological system and the specific application.
Comparaison Avec Des Composés Similaires
4-(2,6-Dimethylanilino)-4-oxobutanoic acid: A closely related compound with a similar structure but lacking the furan-2-ylmethylamino group.
4-(2,6-Dimethylanilino)-2-(pyridin-2-ylmethylamino)-4-oxobutanoic acid: Another analog with a pyridine ring instead of furan.
Uniqueness: The presence of the furan-2-ylmethylamino group in 4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid imparts unique chemical and biological properties, distinguishing it from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
4-(2,6-dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-5-3-6-12(2)16(11)19-15(20)9-14(17(21)22)18-10-13-7-4-8-23-13/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCTKUDSUZMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[2-O-(6-O-Acetyl-beta-D-allopyranosyl)-beta-D-glucopyranosyloxy]-5,8-dihydroxy-4'-methoxyflavone](/img/structure/B2792341.png)
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/new.no-structure.jpg)
![3,4,5,6-tetrachloro-N-[[4-(2-methoxyethoxy)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B2792344.png)


![3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2792349.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2792350.png)



![7-(4-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792359.png)

![2-(4-chlorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide](/img/structure/B2792362.png)

